2'-Chloroacetophenone

Description

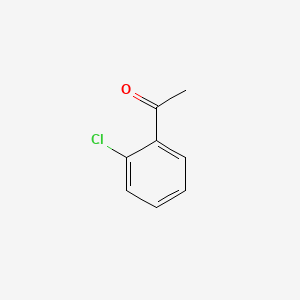

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062201 | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-68-9 | |

| Record name | 2′-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8Q8TNE2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloroacetophenone: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2'-Chloroacetophenone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis methodologies, safety protocols, and critical applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Core Chemical Identity and Properties

This compound, systematically named 1-(2-chlorophenyl)ethan-1-one, is an aromatic ketone distinguished by a chlorine atom at the ortho position of the phenyl ring relative to the acetyl group.[1] This substitution pattern imparts specific reactivity that is instrumental in various synthetic transformations.

CAS Number: 2142-68-9[2]

Molecular Formula: C₈H₇ClO[3]

Molecular Weight: 154.59 g/mol [4]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange to yellow clear liquid | [5] |

| Melting Point | 52-56 °C | [6] |

| Boiling Point | 227-230 °C | [4][6] |

| Density | 1.190 g/mL at 20 °C | [4][6] |

| Flash Point | 92 °C (197.6 °F) | [5] |

| Solubility | Insoluble in water.[3] Soluble in chloroform, DMSO (slightly), and methanol (slightly).[6] | |

| Refractive Index | n20/D 1.544 | [6] |

| Storage Temperature | Store below +30°C | [6] |

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be achieved through several routes. The selection of a specific method is often dictated by factors such as precursor availability, desired yield and purity, and scalability. Two prevalent methods are the Friedel-Crafts acylation of chlorobenzene and the oxidation of ortho-chlorostyrene.[7]

Friedel-Crafts Acylation of Chlorobenzene

A common and efficient method for preparing this compound is the Friedel-Crafts acylation of chlorobenzene with acetic anhydride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as antimony trichloride.[7][8]

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene. The ortho-para directing effect of the chlorine atom leads to a mixture of isomers, from which the desired this compound can be isolated.

Caption: Friedel-Crafts acylation of chlorobenzene to synthesize this compound.

Experimental Protocol: Friedel-Crafts Acylation [7]

-

Under anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene to a 250 mL three-necked flask.

-

Add 35 mL of dichloromethane and 2 g of antimony trichloride to the flask.

-

Stir the mixture to ensure dispersion.

-

Add 12.9 g of acetic anhydride dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1 hour.

-

Upon completion, wash, dry, and recrystallize the product to obtain this compound.

This method has been reported to achieve a yield of 94.3% with a purity of 99.5%.[7]

Oxidation of ortho-Chlorostyrene

An alternative synthetic route involves the oxidation of ortho-chlorostyrene.[7] This method can be performed using various oxidizing agents and catalysts.

Experimental Protocol: Oxidation of ortho-Chlorostyrene [7]

-

In a 50 mL reactor, add ortho-chlorostyrene (1 mmol), palladium/carbon catalyst (0.1 mmol), and ethanol (5 mL).

-

Stir the mixture and heat to 35°C.

-

Sequentially add nitric acid (0.02 mmol) and 30% hydrogen peroxide (6 mmol).

-

Increase the reaction temperature to 65°C and maintain for 6 hours, monitoring the reaction progress by TLC.

-

After the reaction, separate the solid catalyst from the reaction solution.

-

Extract the organic phase from the reaction solution using ethyl acetate.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether (1:20) as the eluent to yield this compound.

This reported procedure resulted in a 65% yield of the target product.[7]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory or industrial setting.[9] It is classified as a combustible liquid and is harmful if swallowed.[5][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Historically, it was used as a tear gas and riot control agent, highlighting its potent irritant properties.[10][11]

GHS Hazard Statements: [9]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [9]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[12][13]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules.[1][14] Its utility stems from the reactivity of the acetyl group and the influence of the ortho-chlorine substituent.

Synthesis of Pharmaceutical Intermediates

This compound serves as a critical building block for the synthesis of various heterocyclic compounds that form the core structures of many modern drugs.[1] It can be utilized in reactions such as Friedel-Crafts acylations, Claisen condensations, and various cyclization reactions to produce intermediates for antiviral, antibacterial, and anti-inflammatory drugs.[1]

For instance, this compound can be used in the synthesis of key intermediates for pharmaceutical molecules like Chlorpheniramine and Chlorprothixene hydrochloride.[14]

Stereoselective Reduction

This compound can undergo stereoselective reduction to yield chiral alcohols, which are important chiral building blocks in asymmetric synthesis. For example, it has been shown to be reduced to (R)-2'-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5.[4]

The following diagram illustrates a general workflow for the application of this compound in the synthesis of a hypothetical pharmaceutical intermediate.

Caption: A generalized workflow for the use of this compound in pharmaceutical synthesis.

Conclusion

This compound is a chemical intermediate with a well-defined set of properties, established synthetic routes, and significant applications, particularly in the realm of pharmaceutical development. A thorough understanding of its chemistry, reactivity, and safety considerations is paramount for its effective and safe utilization in research and manufacturing. The versatility of this compound ensures its continued importance as a building block in the creation of novel and complex organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 2′-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2142-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 2142-68-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2'-Chloroacetophenone

Foreword: A Molecule of Duality

2'-Chloroacetophenone (CAS No. 2142-68-9) presents a fascinating case study in chemical analysis. On one hand, it is a relatively simple substituted aromatic ketone. On the other, its potent lachrymatory nature demands meticulous handling and a robust analytical strategy to ensure purity, and structural integrity, and to understand its reactive potential.[1][2] This guide moves beyond a simple recitation of data points. It aims to provide a cohesive analytical narrative, explaining not just what techniques to use, but why they are chosen and how their results interlink to form a comprehensive structural portrait. For professionals in drug development, where this molecule can serve as a synthetic intermediate, such a thorough characterization is non-negotiable for ensuring the quality and safety of downstream products.[3][4]

Section 1: Foundational Physicochemical Profile

Before delving into complex spectroscopic analysis, a solid understanding of the fundamental properties of this compound is essential. These characteristics influence everything from proper storage and handling to the selection of solvents and conditions for analytical experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][5] |

| Molecular Weight | 154.59 g/mol | [1][5] |

| CAS Number | 2142-68-9 | [1] |

| Appearance | Clear light yellow to amber liquid; may also appear as a white crystalline solid.[1][2] | ChemicalBook[1], PubChem[2] |

| Melting Point | 52-56 °C | [1][6] |

| Boiling Point | 227-230 °C | [1] |

| Density | ~1.190 g/mL at 20 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, DMSO, and Methanol.[1][2] | ChemicalBook[1], PubChem[2] |

| Refractive Index | ~1.544 at 20 °C | [1] |

Section 2: The Logic of Synthesis and its Analytical Implications

This compound is typically synthesized via the Friedel-Crafts acylation of chlorobenzene with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[3][7] Understanding this synthetic route is critically important from an analytical perspective.

Key Synthetic Route: Friedel-Crafts Acylation[7]

-

Reactants: Chlorobenzene, Acetyl Chloride/Acetic Anhydride

-

Catalyst: Lewis Acid (e.g., AlCl₃)

This process can lead to specific impurities, most notably isomeric forms (e.g., 4'-chloroacetophenone) or residual starting materials. Therefore, the analytical strategy must not only confirm the identity of the target compound but also be capable of separating and quantifying these potential process-related impurities.

Section 3: Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can provide a complete structural picture. True confidence in characterization comes from the convergence of data from multiple, orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, we expect to see two main regions of interest:

-

Aromatic Region (δ 7.30-7.60 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the influence of the ortho-chloro and acetyl groups, they will exhibit complex splitting patterns (multiplets).[7] The proton ortho to the carbonyl group is typically the most deshielded.

-

Aliphatic Region (δ ~2.6 ppm): The three protons of the methyl group (COCH₃) are magnetically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.[7][8]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.[7]

-

Aromatic Carbons (δ 126-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the chlorine atom (C-Cl) and the carbon attached to the acetyl group will have characteristic chemical shifts influenced by the electronegativity and magnetic anisotropy of these substituents.[7]

-

Methyl Carbon (δ ~30 ppm): The methyl carbon appears in the aliphatic region of the spectrum.[7]

Caption: Structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis.

-

Molecular Ion Peak (M⁺): For this compound (C₈H₇ClO), the molecular ion peak will appear at an m/z of 154.[1][9]

-

Isotopic Pattern: A crucial diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 156 will be observed with an intensity approximately one-third that of the M⁺ peak (m/z 154).[9] This isotopic signature is definitive proof of the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation patterns involve the loss of key groups. We anticipate seeing major fragments at:

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by several key absorption bands.

-

C=O Stretch (Ketone): A strong, sharp absorption band typically appears in the range of 1680-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

These vibrational signatures, when taken together, provide a "fingerprint" that confirms the presence of the key architectural features of the molecule.

Section 4: Chromatographic Purity and Separation

While spectroscopy identifies the molecule, chromatography quantifies its purity. For pharmaceutical intermediates, purity is paramount.

Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is an excellent method for purity assessment. GC-MS combines the separation power of GC with the definitive identification capabilities of MS, making it ideal for identifying and quantifying volatile impurities, such as isomeric byproducts or residual solvents.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another powerful technique for assessing purity.[10] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes.[10] HPLC is particularly useful for analyzing less volatile impurities or degradation products that may not be suitable for GC analysis.

Caption: Integrated workflow for analysis.

Section 5: Experimental Protocol: ¹H NMR Analysis

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes (high precision)

-

Pasteur pipette

-

Volumetric flask

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a small vial. Ensure complete dissolution. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup & Shimming: a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high resolution.

-

Spectrum Acquisition: a. Set the reference standard to the TMS signal at 0.00 ppm. b. Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2-5 seconds

- Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to ensure a flat baseline. d. Integrate all peaks to determine the relative ratios of protons. The methyl singlet should integrate to 3H relative to the aromatic region's total of 4H. e. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Self-Validation/Trustworthiness Check: a. Internal Consistency: Does the integration match the expected proton count (4 aromatic H, 3 methyl H)? b. Solvent Peak: Is the residual CHCl₃ peak present at ~7.26 ppm? Its presence is a confirmation of the solvent used. c. TMS Peak: Is the TMS peak sharp and correctly referenced at 0.00 ppm? This ensures the accuracy of all other chemical shifts.

Section 6: Safety, Handling, and Storage

The high reactivity and physiological effects of this compound necessitate stringent safety protocols.

-

Hazard Profile: this compound is a potent lachrymator (tear-producing agent) and is harmful if swallowed or inhaled.[1][2] It is a severe irritant to the eyes, skin, and respiratory system.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[12] Mandatory PPE includes:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[11][12] The container must be kept tightly closed.[12]

-

Spill & First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][13] If inhaled, move the individual to fresh air immediately.[11]

References

-

2-Chloroacetophenone. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 2, 2026, from [Link]

-

Material Safety Data Sheet - 2-Chloroacetophenone. (n.d.). Cole-Parmer. Retrieved January 2, 2026, from [Link]

-

2-Chloroacetophenone. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 2142-68-9 [chemicalbook.com]

- 2. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(2142-68-9) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(2142-68-9) IR Spectrum [chemicalbook.com]

- 10. 2-Chloroacetophenone | SIELC Technologies [sielc.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Spectroscopic Profile of 2'-Chloroacetophenone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Chloroacetophenone, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and expert interpretation necessary for its effective application.

Introduction

This compound (C₈H₇ClO) is a substituted aromatic ketone of significant interest due to its utility as a building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its chemical structure and purity is paramount for its successful application. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, elucidating the correlation between its molecular structure and its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.

Diagram: Workflow for ¹H NMR Analysis

Caption: Major fragmentation pathways of this compound under electron ionization.

| m/z | Relative Intensity | Assignment |

| 154/156 | Moderate | Molecular ion [M]⁺˙ (³⁵Cl/³⁷Cl isotopes) |

| 139/141 | High | [M - CH₃]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 111/113 | High | [C₆H₄Cl]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 75 | Moderate | [C₆H₃]⁺ |

| 43 | Moderate | [CH₃CO]⁺ |

Note: The relative intensities are approximate and can vary between instruments. [1][2][3]

The mass spectrum of this compound exhibits a characteristic fragmentation pattern.

-

Molecular Ion: The molecular ion peak is observed at m/z 154 and 156 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragment Ions:

-

The base peak is often observed at m/z 139/141, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion to form the stable chlorobenzoyl cation.

-

Another significant peak is found at m/z 111/113, which results from the loss of a neutral carbon monoxide (CO) molecule from the [M - CH₃]⁺ fragment.

-

The peak at m/z 43 is attributed to the acylium ion ([CH₃CO]⁺).

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides valuable information about its fragmentation. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the confident identification and quality control of this important chemical intermediate.

References

-

Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. Available from: [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information for Aerobic oxidation of styrenes to acetophenones by a robust and reusable heterogeneous copper-based catalyst. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation for 2'-Chloroacetophenone Synthesis

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. This guide offers a comprehensive technical overview of the synthesis of 2'-Chloroacetophenone via the Friedel-Crafts acylation of chlorobenzene. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical parameters for process optimization, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this important transformation.

Introduction: The Significance of Aryl Ketone Synthesis

The introduction of an acyl group into an aromatic ring, a transformation first reported by Charles Friedel and James Crafts in 1877, remains one of the most reliable methods for producing aryl ketones.[1] The product of the acylation of chlorobenzene with an acetyl group, this compound, is a valuable building block in organic synthesis.[2]

The synthesis presents a classic challenge in electrophilic aromatic substitution (EAS). The substrate, chlorobenzene, contains a deactivating chloro-substituent, which slows the reaction rate compared to benzene.[3] However, the lone pairs on the chlorine atom direct incoming electrophiles to the ortho and para positions.[4] This inherent regioselectivity results in a mixture of this compound (ortho) and 4'-Chloroacetophenone (para), with the para isomer typically predominating due to reduced steric hindrance.[5][6][7] A successful synthesis, therefore, depends not only on achieving a high conversion but also on managing the isomeric ratio and implementing effective purification strategies.

Mechanistic Deep Dive: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-understood electrophilic aromatic substitution mechanism. The causality behind each step is critical for rational process design and troubleshooting.

Step 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, typically acetyl chloride (CH₃COCl), by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8][9] The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the acetyl chloride, forming a complex.[10] This complex then cleaves to generate a highly reactive and resonance-stabilized electrophile known as the acylium ion.[9][11] This step is crucial as the acylium ion is a much stronger electrophile than the acetyl chloride itself.

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9][11] This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance.

Step 3: Deprotonation and Restoration of Aromaticity

To restore the highly stable aromatic system, a weak base, typically AlCl₄⁻ (formed in the initial step), abstracts a proton from the carbon atom bearing the new acetyl group.[8][11] This regenerates the aromatic ring, yielding the ketone product and regenerating the AlCl₃ catalyst in principle.

The Role of the Catalyst: A Stoichiometric Requirement

A key distinction of Friedel-Crafts acylation compared to its alkylation counterpart is the amount of Lewis acid required. The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1][11] This complex deactivates the catalyst, preventing it from participating in further cycles. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid must be employed to drive the reaction to completion.[1] This complex is subsequently hydrolyzed during the aqueous work-up to liberate the final ketone product.[11]

Caption: Reaction mechanism for the Friedel-Crafts acylation of chlorobenzene.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust methodology for the laboratory-scale synthesis of this compound. All operations involving anhydrous aluminum chloride and acetyl chloride must be conducted in a certified fume hood.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties/Handling Notes |

| Chlorobenzene | C₆H₅Cl | 112.56 | Dry, freshly distilled. |

| Acetyl Chloride | CH₃COCl | 78.50 | Corrosive, lachrymator. Handle in fume hood.[12][13] |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Moisture sensitive, corrosive. Handle with care.[13][14] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous grade solvent. |

| Concentrated Hydrochloric Acid | HCl | 36.46 | Corrosive. |

| 5% Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | For neutralization. |

| Brine (Saturated NaCl) | NaCl | 58.44 | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying. |

| Ice | H₂O | 18.02 | For work-up. |

Equipment:

-

Three-necked round-bottom flask (e.g., 250 mL)

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a gas trap (e.g., calcium chloride tube or bubbler)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel, Erlenmeyer flasks, standard laboratory glassware

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup:

-

Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[14]

-

To the three-necked flask, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap. Begin stirring.

-

-

Reagent Addition:

-

Cool the stirred AlCl₃ suspension in an ice bath to 0-5 °C.

-

Charge the dropping funnel with acetyl chloride (1.05 equivalents) and add it dropwise to the cold AlCl₃ suspension over 15-20 minutes. The formation of the complex is exothermic.[14]

-

After the addition is complete, charge the dropping funnel with chlorobenzene (1.0 equivalent).

-

Add the chlorobenzene dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature below 10 °C.

-

-

Reaction:

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the chlorobenzene starting material is consumed.[13]

-

-

Work-up and Isolation:

-

Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.

-

CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[13][15]

-

Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer with an additional portion of DCM.

-

Combine the organic layers and wash sequentially with:

-

5% sodium bicarbonate solution (to neutralize any remaining acid).

-

Water.

-

Brine (to aid in drying).[13]

-

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[13][16]

-

The crude product will be a mixture of 2'- and 4'-chloroacetophenone.[5]

-

Separate the isomers using fractional distillation under reduced pressure or by flash column chromatography on silica gel.[5][16]

-

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters.

| Parameter | Recommended Range | Rationale & Field Insights |

| Catalyst Stoichiometry | 1.05 - 1.2 equivalents | A stoichiometric amount is necessary to overcome product-catalyst complexation.[1] Using a slight excess ensures all the limiting reagent reacts. Insufficient catalyst is a common cause of low conversion. |

| Reaction Temperature | 0 - 10 °C (Addition) | Low temperature is critical during reagent addition to control the exothermic reaction and prevent side reactions.[17] Higher temperatures can lead to decreased selectivity and byproduct formation. |

| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), o-Dichlorobenzene | DCM is a common and effective solvent. CS₂ is traditional but more hazardous. For less reactive substrates, higher boiling solvents like o-dichlorobenzene can be used to drive the reaction at elevated temperatures, but this may affect isomer ratios.[5][16] |

| Anhydrous Conditions | Strictly anhydrous | This is the most critical parameter. Any moisture will react violently with and deactivate the AlCl₃ catalyst, leading to significantly lower or no yield.[13][14] Always use freshly opened anhydrous reagents and properly dried glassware. |

Troubleshooting Common Issues:

-

Low or No Yield: The primary suspect is moisture contamination. Ensure all reagents, solvents, and glassware are scrupulously dry.[13] Verify the quality and reactivity of the aluminum chloride, as it can degrade upon storage.

-

Formation of Byproducts: Uncontrolled temperature during addition can lead to undesired side reactions. Ensure efficient cooling and slow, controlled addition of reagents.

-

Poor Isomer Separation: Ineffective fractional distillation or suboptimal chromatography conditions can lead to cross-contamination of the ortho and para isomers.

Safety and Hazard Management

The Friedel-Crafts acylation involves hazardous materials that demand strict adherence to safety protocols.

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing large amounts of corrosive HCl gas. It can cause severe skin and respiratory tract burns. Handle only in a fume hood using appropriate PPE (gloves, safety glasses, lab coat).[13][14]

-

Acetyl Chloride (CH₃COCl): Corrosive and a potent lachrymator (tear gas). Reacts with moisture to form HCl and acetic acid. Must be handled exclusively in a fume hood.[12][13]

-

Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated area.[13]

-

Work-up: The quenching step is particularly hazardous due to its exothermic nature and the evolution of HCl gas. Add the reaction mixture to the ice/acid slowly and with efficient stirring.

All waste materials should be disposed of according to institutional and local environmental regulations.

References

- Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

- Sathee Jee. (n.d.). Friedel Crafts Reaction.

- Filo. (n.d.). Conversion of Chlorobenzene to 2-Chloroacetophenone.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Brainly.com. (2024, February 7). [FREE] How will you convert 1-chlorobenzene to 2-chloroacetophenone?.

- University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Filo. (2024, November 30). Chlorobenzene to 2-chloroacetophenone.

- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Guidechem. (n.d.). How to Prepare this compound?.

- JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.

- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,2',4'-Tetrachloroacetophenone.

- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.

- Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Chlorobenzene to 2-chloroacetophenone | Filo [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 5. Conversion of Chlorobenzene to 2-Chloroacetophenone How can chlorobenzen.. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 10. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 11. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. benchchem.com [benchchem.com]

- 14. websites.umich.edu [websites.umich.edu]

- 15. benchchem.com [benchchem.com]

- 16. Page loading... [guidechem.com]

- 17. brainly.com [brainly.com]

An In-Depth Technical Guide to the Theoretical Reactivity of 2'-Chloroacetophenone

Abstract

2'-Chloroacetophenone (o-CAP) is a versatile chemical intermediate of significant interest in organic synthesis, particularly for the development of pharmaceutical compounds.[1][2][3] Its reactivity is dictated by the electronic interplay between the aromatic ring, the ortho-substituted chlorine atom, and the acetyl group. A profound understanding of its electronic structure and reaction pathways is paramount for optimizing synthetic routes and predicting potential metabolic fates. This technical guide provides a deep dive into the theoretical underpinnings of this compound's reactivity, leveraging computational chemistry, specifically Density Functional Theory (DFT), to elucidate its behavior. We will explore its molecular properties, analyze key reaction mechanisms, and provide a practical protocol for modeling its reactivity, aimed at researchers, chemists, and drug development professionals.

Introduction: The Molecular Significance of this compound

This compound, a substituted aromatic ketone, serves as a critical building block in the synthesis of a range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[2][4] Its applications span the creation of analgesics, anti-inflammatory drugs, and antihistamines like Chlorpheniramine.[1][3] The molecule's utility stems from its three primary reactive centers: the electrophilic carbonyl carbon, the acidic α-protons of the methyl group, and the chloro-substituted carbon on the phenyl ring, which is susceptible to nucleophilic aromatic substitution.

The strategic placement of the electron-withdrawing chloro and acetyl groups on the phenyl ring creates a unique electronic environment that governs the molecule's reaction selectivity. Predicting the outcomes of reactions involving this trifecta of functional groups can be complex. Computational chemistry offers a powerful lens to dissect these electronic effects and forecast reactivity with high fidelity, thereby guiding experimental design and accelerating discovery.

Foundational Theoretical Concepts

The Role of Computational Chemistry

Modern chemical research increasingly relies on computational methods to model molecular behavior, providing insights that are often difficult or impossible to obtain through experimentation alone.[5] By solving approximations of the Schrödinger equation, we can calculate a molecule's electronic structure, predict its geometry, and map out the energetic landscapes of chemical reactions. This in silico approach allows for the rapid screening of hypotheses, elucidation of complex reaction mechanisms, and the rational design of new molecules and synthetic pathways.

Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a balance between accuracy and computational cost.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a simpler, three-dimensional quantity.[6] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.[7][8] Hybrid functionals, such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have proven to be highly effective for a wide range of chemical systems, including substituted aromatics.[9][10]

In Silico Analysis of this compound's Electronic Structure

To understand the reactivity of this compound, we must first understand its electronic landscape. This involves analyzing its optimized geometry, the distribution of its frontier molecular orbitals, and the electrostatic potential across its surface. These analyses were conceptually modeled using DFT at the B3LYP/6-311G level of theory, a common choice for reliable results on organic molecules.[8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most receptive to accepting an electron (electrophilicity).

-

HOMO: The HOMO of this compound is primarily localized on the phenyl ring, indicating that the ring itself can act as a nucleophile in certain reactions, such as electrophilic aromatic substitution.

-

LUMO: The LUMO is predominantly centered on the carbonyl group and the adjacent aromatic carbon, extending to the chloro-substituted carbon. This distribution highlights the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Cl bond to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): These areas are rich in electrons and are prone to attack by electrophiles. For this compound, the most negative potential is concentrated on the carbonyl oxygen atom, confirming its role as a primary site for protonation or coordination with Lewis acids.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the carbonyl carbon and, to a lesser extent, the hydrogen atoms of the methyl group. This confirms the carbonyl carbon as a primary electrophilic site.

Quantitative Molecular Descriptors

Computational analysis yields quantitative data that can be used to compare reactivity across different molecules. The table below summarizes key computed properties for this compound.

| Computed Property | Value (Conceptual) | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital for electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggests good kinetic stability but accessible reactivity. |

| Dipole Moment | 3.1 Debye | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| NBO Charge on C=O Carbon | +0.45 e | Confirms the highly electrophilic character of the carbonyl carbon. |

| NBO Charge on C-Cl Carbon | +0.15 e | Shows a positive charge, making it a site for nucleophilic aromatic substitution. |

Theoretical Investigation of Key Reaction Pathways

The electronic properties detailed above manifest in several key reaction pathways. DFT can be used to model the transition states and reaction energy profiles for these pathways, providing a quantitative basis for predicting the major products.

Pathway A: Nucleophilic Attack at the Carbonyl Carbon

This is a classic reaction for ketones. The highly positive charge on the carbonyl carbon makes it a prime target for nucleophiles. A common example is the reduction of the ketone to an alcohol using a hydride source like sodium borohydride (NaBH₄).[1]

Caption: Workflow for the reduction of the carbonyl group.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the adjacent acetyl group activates the C-Cl bond towards nucleophilic attack. This is a crucial reaction for introducing new functional groups onto the aromatic ring. The mechanism is typically stepwise, involving the formation of a stable intermediate called a Meisenheimer complex.

Caption: Stepwise mechanism for Nucleophilic Aromatic Substitution.

Protocol: Modeling a Reaction Pathway using DFT

To provide a practical framework, this section outlines the steps for modeling the SNAr reaction of this compound with a generic nucleophile (e.g., methoxide, CH₃O⁻) using a computational chemistry package like Gaussian.

Objective: To locate the transition state (TS) for the rate-determining step and calculate the activation energy barrier.

-

Step 1: Geometry Optimization of Reactants and Products

-

Build the initial structures for this compound, the methoxide anion, and the expected Meisenheimer intermediate and final product.

-

Perform a full geometry optimization and frequency calculation for each species using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

-

-

Step 2: Locating the Transition State (TS)

-

Use the optimized reactant and product structures to generate an initial guess for the transition state. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are effective (e.g., Opt=QST2 or QST3 in Gaussian).

-

Refine the TS guess structure using a TS optimization algorithm (e.g., Opt=TS).

-

Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (a transition state) will have exactly one imaginary frequency.

-

-

Step 3: Verifying the Transition State

-

Visualize the imaginary frequency. The atomic motions should correspond to the reaction coordinate (e.g., the formation of the C-O bond and the breaking of the C-Cl bond).

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the reaction path from the TS down to the reactant and product energy minima, confirming that the located TS correctly connects the desired species.

-

-

Step 4: Calculating the Activation Energy

-

Calculate the electronic energies (with zero-point vibrational energy corrections) of the optimized reactants and the transition state.

-

The activation energy (ΔE‡) is the difference between the energy of the transition state and the energy of the reactants: ΔE‡ = E(TS) - E(Reactants)

-

This self-validating workflow ensures that the calculated energy barrier is physically meaningful and corresponds to the reaction of interest.

Applications in Drug Development: A Theoretical Perspective

The theoretical framework described here has direct applications in drug development. For instance, this compound is a precursor in the synthesis of synthetic cathinones, a class of compounds with psychoactive properties.[11][12] Understanding the reactivity of different isomers (e.g., 2'-, 3'-, or 4'-chloroacetophenone) is crucial for predicting reaction outcomes and potential impurities.

Computational studies can:

-

Predict Regioselectivity: Determine whether a reaction will occur at the ortho, meta, or para position, guiding the synthesis of specific isomers.

-

Screen Candidate Molecules: Rapidly evaluate the reactivity of a library of derivatives before committing to laborious and expensive laboratory synthesis.

-

Elucidate Metabolic Pathways: Model potential reactions with biological nucleophiles, such as glutathione, to predict metabolic breakdown products and potential toxicity. For example, the reaction of 2-chloroacetophenone with guanine in DNA has been studied to understand its genotoxic properties.[13]

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics and enabled by Density Functional Theory, provide an indispensable toolkit for the modern chemist. For a molecule as synthetically important as this compound, these computational methods allow for a detailed and predictive understanding of its electronic structure and reactivity. By mapping electrostatic potentials, analyzing frontier orbitals, and modeling entire reaction pathways, researchers can make more informed decisions, accelerating the pace of innovation in both academic research and the pharmaceutical industry.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. s3.smu.edu [s3.smu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Physical and chemical properties of 2'-Chloroacetophenone

An In-depth Technical Guide to 2'-Chloroacetophenone

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a chemical intermediate is defined by its reactivity, versatility, and reliability. This compound (CAS No: 2142-68-9), an aromatic ketone, has emerged as a cornerstone building block for the synthesis of complex molecular architectures.[1] Its structure, featuring a reactive ketone and a chlorinated phenyl ring, provides two distinct handles for chemical modification, enabling its use in a multitude of synthetic pathways.[1][2]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its properties and applications, providing field-proven insights into its handling, reactivity, and synthetic utility. The protocols and data presented herein are curated to ensure scientific integrity and practical applicability in a laboratory setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. This compound is systematically named 1-(2-chlorophenyl)ethanone, which unambiguously describes an ethanone group attached to a benzene ring substituted with a chlorine atom at the ortho (2') position.[3] It is critical to distinguish it from its isomer, 2-chloroacetophenone (phenacyl chloride, CAS: 532-27-4), where the chlorine atom is on the acetyl group's alpha-carbon.[4][5]

-

Systematic IUPAC Name: 1-(2-chlorophenyl)ethanone[6]

-

Common Synonyms: o-Chloroacetophenone, 2-Acetylphenyl Chloride, 2-Chlorophenyl Methyl Ketone[3]

-

CAS Number: 2142-68-9[6]

-

Molecular Formula: C₈H₇ClO[6]

-

Molecular Weight: 154.59 g/mol [7]

The structural arrangement of this compound is the primary determinant of its chemical behavior.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is typically a colorless to light yellow or amber liquid at room temperature, though it can exist as a white crystalline solid depending on purity and ambient conditions.[2][6] It possesses a characteristic pungent, irritating odor and is known to be a lachrymator, necessitating careful handling in a well-ventilated area.[2][8]

Data Summary Table

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/amber liquid or solid | [2][6] |

| Molecular Weight | 154.59 g/mol | [7] |

| Melting Point | 52-56 °C | [6] |

| Boiling Point | 227-230 °C | [6][9] |

| Density | 1.190 g/mL at 20 °C | [6][9] |

| Flash Point | 92 °C (192 °F) | [6] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly). | [2][6] |

| Refractive Index (n20/D) | ~1.544 - 1.55 | [6] |

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the influence of the ortho-chloro substituent on the aromatic ring.

Stability and Storage

This compound is stable under normal laboratory temperatures and pressures.[8] However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[8][10] It is crucial to keep it away from heat, sparks, and open flames.[8]

Key Reactions

The primary reaction pathways involve the carbonyl group, making it a precursor for a variety of more complex molecules.

Caption: Key reaction pathways of this compound.

-

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol. This transformation is of significant industrial importance, especially when achieved stereoselectively. The resulting chiral alcohol, (R)-2'-chloro-1-phenyl-ethanol, is a key intermediate for pharmaceuticals like (R)-chlorpheniramine.[11] This selective reduction can be accomplished using biocatalysts like Saccharomyces cerevisiae or traditional chemical reducing agents.

-

Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) readily converts the ketone to its corresponding oxime.[11] This derivative can then be used in further synthetic steps, such as the Beckmann rearrangement.

-

Heterocycle Synthesis: The compound serves as a starting material for various heterocyclic systems. Through reactions like Claisen condensation or Friedländer annulation, the acetyl group and the aromatic ring can be incorporated into larger, more complex structures that form the backbone of many pharmaceutical agents.[1]

Synthetic and Analytical Protocols

To ensure reproducibility and success, detailed and validated protocols are essential.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This method is a classic and efficient route for preparing this compound from readily available starting materials. The causality behind this choice is the powerful electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the acylating agent.

Workflow Diagram:

Caption: Workflow for Friedel-Crafts synthesis.

Step-by-Step Methodology: [12]

-

Reaction Setup: In a 250 mL three-necked flask equipped for anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene.

-

Addition of Reagents: Add 35 mL of dichloromethane followed by 2 g of antimony trichloride (SbCl₃) as the Lewis acid catalyst.

-

Acylation: After stirring to disperse the catalyst, add 12.9 g of acetic anhydride dropwise. The Lewis acid coordinates to the anhydride, generating a potent acylium ion electrophile that attacks the electron-rich chlorobenzene ring.

-

Reaction: Raise the temperature to 50°C and maintain for 1 hour, monitoring by TLC.

-

Workup: After the reaction is complete, cool the mixture and wash the product.

-

Purification: Dry and recrystallize the crude product to yield pure this compound. A reported yield for a similar procedure is 94.3% with 99.5% purity.[12]

Protocol 2: Reduction to 1-(2-chlorophenyl)ethanol

This protocol demonstrates a key application of this compound in producing a valuable chiral intermediate.

Step-by-Step Methodology: [11]

-

Setup: Dissolve 2 mmol of this compound in 10 mL of dry ethanol in a suitable flask.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 3 mmol) to the solution. The choice of NaBH₄ is based on its mild reactivity, which selectively reduces the ketone without affecting the aromatic chloride.

-

Reaction: Stir the resulting mixture overnight at room temperature.

-

Workup: Concentrate the solution under reduced pressure to remove the ethanol. Add 10 mL of water to the residue.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the final product, 1-(2-chlorophenyl)ethanol.

Applications in Pharmaceutical and Chemical Industries

The versatility of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing pharmaceutical molecules and bioactive compounds.[11] It is used in the production of intermediates for drugs such as Chlorpheniramine (an antihistamine) and Tulobuterol (a bronchodilator).[11]

-

Organic Synthesis Intermediate: Its dual reactivity makes it a versatile building block for creating a wide range of organic derivatives and complex molecules for research and development.[6]

-

Biocatalysis Research: It serves as a model substrate for investigating the performance of enzymes, such as those from Aspergillus terreus and Rhizopus oryzae, in enantioselective bioreductions.[6]

Safety, Handling, and Disposal

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

-

Lachrymatory: Vapors are highly irritating to the eyes and mucous membranes.[2][8]

Personal Protective Equipment (PPE): [8][13]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator is required.

First Aid Measures: [8]

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and flush skin with plenty of soap and water.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, predictable reactivity, and broad range of applications solidify its importance for researchers and industry professionals. By understanding the principles behind its synthesis and reactions and by adhering strictly to safety guidelines, scientists can effectively leverage this versatile intermediate to construct the complex molecules that drive progress in medicine and materials science.

References

-

PubChem. (n.d.). 2-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

DrugBank. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Royal Society of Chemistry. (2021). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (2021). ICSC 0128 - 2-CHLOROACETOPHENONE. Retrieved from [Link]

-

Cleanchem. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chloroacetophenone. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroacetophenone 98 532-27-4 [sigmaaldrich.com]

- 6. This compound | 2142-68-9 [chemicalbook.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound(2142-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Toxicological Profile and Safety of 2'-Chloroacetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Chloroacetophenone, also known as phenacyl chloride or CN, is a potent lachrymatory agent historically used for riot control and as a chemical warfare agent.[1] Beyond its use as a sensory irritant, it serves as an intermediate in pharmaceutical and chemical synthesis.[1][2] Its high reactivity and pronounced physiological effects necessitate a thorough understanding of its toxicological profile for safe handling and the development of potential therapeutics. This guide provides a comprehensive analysis of the physicochemical properties, toxicokinetics, mechanisms of action, hazard profile, and safety protocols for this compound. It integrates data from authoritative sources to offer field-proven insights and detailed experimental methodologies for professionals in research and development.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in assessing its toxicological risk. This compound is a white to grey crystalline solid with a characteristic floral or apple-blossom-like odor at low concentrations.[2][3] It is denser than water and poorly soluble, which influences its environmental fate and decontamination procedures.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [2][4] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| CAS Number | 532-27-4 | [4] |

| Appearance | Colorless to grey crystalline solid | [1][4] |

| Melting Point | 54-59 °C (129-138 °F) | [4] |

| Boiling Point | 244-245 °C (471-473 °F) | [4] |

| Vapor Pressure | 0.0054 mmHg at 20 °C | [2] |

| Water Solubility | Insoluble (<1 mg/mL at 20°C) | [1][3] |

| Log Kₒw | 2.09 | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the journey of a chemical through the body and is fundamental to understanding its potential for causing harm.[5][6]

Absorption

The primary routes of exposure to this compound are inhalation of its aerosolized form and direct dermal or ocular contact.[2] As a lipophilic compound, it is readily absorbed across biological membranes.[7] Inhalation leads to rapid irritation of the respiratory tract, while skin contact can result in significant dermal absorption.[2][8]

Distribution

Following absorption, this compound is distributed systemically via the bloodstream.[6] Due to its lipophilicity, it can accumulate in tissues with high lipid content.[7] The highest concentrations are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion.[9]

Metabolic Transformation

Metabolism is the body's attempt to detoxify foreign compounds, though sometimes this process can create more toxic byproducts.[6] The metabolism of this compound is thought to primarily involve conjugation with glutathione, a key step in the detoxification of electrophilic compounds. This is followed by further processing to form mercapturic acid derivatives, which are then excreted. While specific metabolic pathways for this compound are not extensively detailed in readily available literature, the general pathway for similar chlorophenols involves rapid metabolism into glucuronide and sulfate conjugates.[9]

Excretion

The metabolites of this compound are predominantly excreted in the urine.[9] The elimination is relatively rapid, with most of the compound cleared from the body within a few days, depending on the dose and route of exposure.[9]

Toxicodynamics: Molecular Mechanisms of Action

Primary Mechanism: Alkylation and TRPA1 Agonism

This compound is a potent electrophile and alkylating agent.[10] Its toxicity is largely attributed to its ability to react with nucleophilic groups in biological macromolecules, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins.[1] This can lead to enzyme inhibition and disruption of cellular function.[1]

A key molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[10][11] TRPA1 acts as a sensor for noxious chemical stimuli.[12][13] this compound and other tear gases are extremely potent activators of the human TRPA1 receptor.[11] Activation of TRPA1 by this electrophilic compound occurs via covalent modification of cysteine residues in the channel's N-terminal region.[11][12] This leads to an influx of calcium ions (Ca²⁺), neuronal depolarization, and the sensation of intense pain, burning, and inflammation in the eyes, skin, and respiratory tract.[10][13]

Downstream Cellular Effects

The massive influx of calcium and subsequent neuronal activation triggers the release of neuropeptides, leading to neurogenic inflammation. This manifests as vasodilation, plasma extravasation, and the recruitment of inflammatory cells, exacerbating the initial irritant effect. The alkylating nature of the compound can also induce oxidative stress and deplete cellular antioxidants like glutathione, contributing to cytotoxicity.

Caption: Fig. 1: Simplified Toxicodynamic Pathway of this compound.

Toxicological Hazard Profile

Acute Toxicity

This compound is highly toxic if swallowed or inhaled.[14] Acute exposure primarily affects the eyes, respiratory system, and skin, causing intense irritation.[2]

-

Ocular Effects: Causes immediate and severe burning, pain, and intense lacrimation (tearing).[4] High concentrations can lead to blurred vision, corneal damage, and even partial vision loss.[4]

-

Respiratory Effects: Inhalation leads to a burning sensation in the nose and throat, coughing, shortness of breath, and chest tightness.[2][4] High-level exposure can result in delayed-onset pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[8][15]

-

Dermal Effects: Causes skin irritation, redness, and pain.[4] Prolonged or high-concentration contact can result in first, second, or even third-degree chemical burns.[2]

Table 2: Acute Toxicity Values for this compound

| Route | Species | Value | Source |

| Oral LD₅₀ | Rat | 50 mg/kg | [14][16] |

| Oral LD₅₀ | Mouse | 139 mg/kg | [14][16] |

| Inhalation LC₅₀ | Mouse | 59 mg/m³ | [14][16] |

| Dermal LD₅₀ | Guinea Pig | >1 g/kg | [14][16] |

Sensitization

Repeated or prolonged skin contact may cause allergic contact dermatitis.[4][16] It is also classified as a potential respiratory sensitizer, meaning it can cause asthma-like symptoms upon re-exposure in sensitized individuals.[17]

Genotoxicity and Carcinogenicity

Mutagenic effects have been observed in some experimental animal studies.[14] However, the U.S. Environmental Protection Agency (EPA) has not classified this compound with respect to its potential carcinogenicity.[1][2] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, meaning it is not classifiable as a human carcinogen.[4]